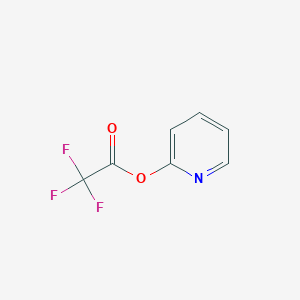

2-(Trifluoroacetoxy)pyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

pyridin-2-yl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4-11-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCXMOBNIFBHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405068 | |

| Record name | 2-(Trifluoroacetoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96254-05-6 | |

| Record name | 2-(Trifluoroacetoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoroacetoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conventional Synthetic Routes and Optimization Studies

The primary and most direct method for synthesizing 2-(trifluoroacetoxy)pyridine involves the reaction of 2-hydroxypyridine (B17775) with a trifluoroacetylating agent. Trifluoroacetic anhydride (B1165640) is a commonly employed reagent for this purpose. The reaction is typically carried out in the presence of a base to neutralize the trifluoroacetic acid byproduct.

Another conventional approach utilizes the oxidation of 2,2'-dipyridyl diselenide with bis(trifluoroacetoxy)iodo)benzene. This method leads to the formation of a transient 2-pyridylselenyl trifluoroacetate (B77799), which can be isolated and characterized.

Optimization of these conventional routes often focuses on improving yield, reducing reaction times, and simplifying purification processes. For instance, studies have explored various solvents and bases to enhance the efficiency of the reaction between 2-hydroxypyridine and trifluoroacetic anhydride. A study on the synthesis of a pharmaceutical intermediate demonstrated that the choice of trifluoroacetylating agent, such as trifluoroacetic anhydride, and reaction conditions are crucial for achieving high yields. google.com

| Reagents | Product | Notes |

| 2-Hydroxypyridine, Trifluoroacetic anhydride | This compound | Common and direct method. |

| 2,2'-Dipyridyl diselenide, Bis(trifluoroacetoxy)iodo)benzene | 2-Pyridylselenyl trifluoroacetate | Involves an oxidation reaction. |

Green Chemistry Approaches in 2 Trifluoroacetoxy Pyridine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of compounds like 2-(trifluoroacetoxy)pyridine, this translates to the use of less hazardous reagents, milder reaction conditions, and processes that generate minimal waste.

One green chemistry approach involves the use of catalytic systems. For example, while not directly for this compound itself, related syntheses of imidazo[1,2-a]pyridines have been achieved using copper(II)-ascorbate catalysis in aqueous micellar media, highlighting a move towards greener solvents and catalysts. acs.org The principles of using water as a solvent and employing catalytic amounts of reagents can be conceptually applied to the synthesis of this compound to reduce the environmental impact.

Furthermore, flow chemistry presents a promising green alternative for the synthesis of related compounds like iodonium (B1229267) trifluoroacetates. researchgate.net This technology offers enhanced safety, better process control, and the potential for easier scale-up, all of which are key tenets of green chemistry. researchgate.net Applying flow chemistry to the synthesis of this compound could lead to a more sustainable and efficient production process.

Chemo and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical considerations in the synthesis of substituted pyridines to ensure the desired isomer is obtained. In the context of 2-(trifluoroacetoxy)pyridine, the primary challenge is to selectively functionalize the 2-position of the pyridine (B92270) ring.

The inherent reactivity of 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with 2-pyridone, naturally directs acylation to the oxygen atom, leading to the formation of this compound with high regioselectivity.

In more complex molecules containing a pyridine moiety, achieving regioselectivity can be more challenging. For instance, the synthesis of substituted pyridines often requires careful selection of directing groups and reaction conditions to control the position of functionalization. researchgate.netresearchgate.net While the synthesis of this compound from 2-hydroxypyridine is straightforward in terms of regioselectivity, the principles of regioselective synthesis are paramount when this compound is used as a building block in the construction of more complex molecules. For example, the regioselective lithiation of furo[2,3-c]pyridine (B168854) demonstrates the intricate control that can be achieved in pyridine functionalization. researchgate.net

Scale Up Considerations and Industrial Production Aspects

Electrophilic Trifluoroacetoxylation Mechanisms

While this compound can act as a trifluoroacetylating agent, its role and the role of related pyridinium (B92312) intermediates in trifluoroacetoxylation reactions are of significant mechanistic interest. These reactions typically involve the transfer of the trifluoroacetoxy group to a nucleophilic substrate. The mechanisms are often complex and can be highly dependent on the reaction conditions, particularly when initiated by photochemical means.

Intermediates and Transition States in Trifluoroacetoxylation Reactions

The reactivity of this compound and its derivatives is often mediated by highly reactive intermediates. In processes catalyzed by pyridine-N-oxides and trifluoroacetic anhydride (TFAA), an O-acyloxypyridinium cation intermediate is central to the reaction mechanism. nih.govfrontiersin.orgrsc.org For instance, the reaction of a pyridine N-oxide with TFAA generates a 1-(trifluoroacetoxy)pyridinium intermediate. nih.govfrontiersin.org This species is a potent electrophile and can also act as an electron acceptor in photochemically induced processes.

In the context of photocatalysis, this pyridinium intermediate can form an electron donor-acceptor (EDA) complex with an electron-rich species in the reaction mixture. nih.govfrontiersin.orgchemrxiv.org Upon photoexcitation, a single-electron transfer (SET) occurs, leading to a radical ion pair. rsc.org Specifically, the 1-(trifluoroacetoxy)pyridinium acceptor part of the complex receives an electron, which can induce the homolytic cleavage of the N−O bond to release a trifluoroacetate (B77799) radical (CF₃CO₂•) and the corresponding pyridine. frontiersin.org The trifluoroacetate radical can then decarboxylate to form the trifluoromethyl radical (•CF₃). nih.govfrontiersin.org

The key intermediates in these transformations include:

O-Acyloxypyridinium Cations : Formed from the reaction of a pyridine-N-oxide with an anhydride like TFAA. These are key electrophilic species. rsc.org

Electron Donor-Acceptor (EDA) Complexes : Formed between the O-acyloxypyridinium cation (acceptor) and an electron-rich substrate or catalyst (donor). chemrxiv.org

Radical Ion Pairs : Generated upon photoexcitation of the EDA complex. rsc.org

Trifluoroacetate Radicals : Formed via homolytic cleavage of the N-O bond in the photoreduced pyridinium intermediate. frontiersin.org

The transition states for these processes involve the approach of the nucleophile (or electron donor) to the pyridinium intermediate. In acyl transfer reactions, the transition state involves the nucleophilic attack on the O-acyloxypyridinium cation, which has been identified as the enantio-determining step in asymmetric variants. rsc.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic data specifically for reactions of this compound are not extensively documented in the literature. However, the principles governing these reactions can be understood by examining related systems. The stability and reactivity of pyridine derivatives are often evaluated using computational methods to determine thermodynamic parameters like Gibbs free energy (ΔG) and activation energies. mdpi.comnih.gov

For example, the tautomerization of 2-hydroxypyridine to 2-pyridone, a structurally related equilibrium, has been studied in detail, providing insight into the thermodynamic landscape of substituted pyridines. mdpi.comnih.gov Density Functional Theory (DFT) calculations for this process show how different computational methods can predict the relative stability of tautomers and the energy barriers for their interconversion. mdpi.com Such studies highlight that the reaction medium (gas phase vs. polar solvents) can significantly shift the equilibrium. mdpi.com

Below is a table of calculated thermodynamic data for the related 2-pyridone to 2-hydroxypyridine tautomerization, which illustrates the type of data used to analyze reaction pathways.

| Computational Method | Basis Set | ΔE (kJ/mol) | ΔH (kJ/mol) | ΔG (kJ/mol) | Equilibrium Constant (K) |

|---|---|---|---|---|---|

| B3LYP | 6-311++G | -1.305 | -1.042 | -1.125 | 0.635 |

| CAM-B3LYP | 6-311++G | 1.439 | 1.686 | 1.398 | 1.758 |

| M062X | 6-311++G | 7.728 | 8.004 | 7.502 | 21.802 |

| ωB97XD | 6-311++G | 3.322 | 3.615 | 3.067 | 3.454 |

| CCSD | 6-311++G** | 5.335 | 5.602 | 5.163 | 8.000 |

Table 1: Calculated thermodynamic parameters for the gas-phase tautomerization reaction 2-Pyridone ↔ 2-Hydroxypyridine at 298.15 K. Data sourced from a theoretical study by Al-Ghamdi et al. mdpi.com

Reactivity of the Pyridine Moiety in this compound

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. numberanalytics.comstackexchange.com This feature is significantly amplified in this compound by the presence of the strongly electron-withdrawing trifluoroacetoxy group attached to the C2 position.

This electronic characteristic governs the reactivity of the pyridine moiety:

Basicity : The lone pair on the nitrogen atom makes pyridine basic (pKa of 5.25 for the conjugate acid). numberanalytics.com However, the electron-withdrawing trifluoroacetoxy group reduces the electron density on the nitrogen, making this compound a much weaker base than pyridine itself.

Electrophilic Substitution : The pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene. numberanalytics.comuoanbar.edu.iq The attached trifluoroacetoxy group further deactivates the ring, making such reactions extremely difficult.

Nucleophilic Substitution : Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack. numberanalytics.comuoanbar.edu.iq The π-electron density is lowest at the C2 and C4 positions, making them the preferred sites for nucleophilic substitution. uoanbar.edu.iq The strong -I effect of the trifluoroacetoxy group at C2 makes the C4 and C6 positions particularly electrophilic and prone to attack by nucleophiles.

Radical and Photochemical Reactivity of this compound

The photochemical behavior of this compound and its derivatives, particularly N-acyloxypyridinium salts, is a rich area of reactivity, primarily centered on the generation of radicals. umich.edu Pioneering work demonstrated that N-(acyloxy)pyridinium salts can undergo photoinduced N–O bond fragmentation to generate radicals. umich.edu

More recent strategies have utilized 1-(trifluoroacetoxy)pyridinium intermediates, generated in situ from a pyridine N-oxide and trifluoroacetic anhydride (TFAA), in photocatalytic cycles. nih.govfrontiersin.org These reactions often proceed through the formation of an electron donor-acceptor (EDA) complex. frontiersin.orgchemrxiv.org

A key mechanistic pathway involves:

Formation of an EDA complex between a donor molecule (e.g., an arene or a dedicated catalyst like 2-methoxynaphthalene) and the 1-(trifluoroacetoxy)pyridinium salt (the acceptor). chemrxiv.orgrsc.org

Upon irradiation with visible light, photoexcitation of the EDA complex facilitates a single-electron transfer (SET) from the donor to the acceptor. rsc.org

This electron transfer results in a radical ion pair. The reduced pyridinium species is unstable and fragments. rsc.org

Homolytic cleavage of the N-O bond releases a trifluoroacetate radical (CF₃CO₂•), which can subsequently decarboxylate to provide a trifluoromethyl radical (•CF₃) for use in C-H functionalization reactions. nih.govfrontiersin.org

This photochemical strategy provides a metal-free pathway for generating highly reactive radical species under mild conditions. chemrxiv.org

Computational and Theoretical Insights into this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms, stabilities, and electronic properties of molecules like this compound. scirp.orgwhiterose.ac.uk

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations provide fundamental insights into reaction pathways by mapping potential energy surfaces and characterizing the geometries and energies of reactants, intermediates, transition states, and products. whiterose.ac.uk For pyridine-containing systems, DFT has been used to study a wide range of properties and reactions. acs.orgnih.govchemrxiv.orgbohrium.com

Key applications of DFT in studying the reactivity of pyridine derivatives include:

Reaction Profile Characterization : Calculating the free energies of intermediates and transition states to map out the most favorable reaction pathway. rsc.orgresearchgate.net

Reactivity and Stability Prediction : Using calculated parameters like HOMO-LUMO energy gaps (Δℰ), chemical hardness (η), and softness (S) to assess molecular stability and reactivity. scirp.org A smaller HOMO-LUMO gap generally indicates higher reactivity. scirp.org

Site Selectivity : Analyzing Molecular Electrostatic Potential (MEP) maps and dual descriptors to identify the most likely sites for nucleophilic and electrophilic attack. scirp.org

pKa Calculation : Predicting the basicity of the pyridine nitrogen through thermodynamic cycles, which is crucial for understanding its behavior in acid- or base-mediated reactions. researchgate.net

For example, DFT studies on acyl transfer mechanisms involving O-acyloxypyridinium cation intermediates have successfully identified the enantio-determining step in asymmetric reactions and rationalized the observed stereochemical outcomes. rsc.org The table below shows calculated activation energies for a model Diels-Alder reaction involving pyridine-fused phosphole derivatives, illustrating how DFT can be used to compare the reactivity of related heterocyclic systems.

| Reactant System | Activation Energy (ΔE‡ in kcal/mol) | Reaction Energy (ΔErxn in kcal/mol) |

|---|---|---|

| Unsubstituted Azaphospholo[5,1-a]pyridine + Ethene | 28.53 | -28.46 |

| 3-Methoxycarbonyl-Azaphospholo[5,1-a]pyridine + Ethene | 29.49 | -24.96 |

| 1-Methoxycarbonyl-Azaphospholo[5,1-a]pyridine + Ethene | 26.96 | -28.71 |

| 1,3-bis(Methoxycarbonyl)-Azaphospholo[5,1-a]pyridine + Ethene | 26.15 | -25.75 |

Table 2: DFT (B3LYP/6-31G**) calculated activation and reaction energies for model Diels-Alder reactions. Data sourced from a study by Keglevich et al. mdpi.com

These theoretical models, when benchmarked against experimental data, provide a powerful predictive tool for understanding and designing new chemical transformations involving complex pyridine derivatives. whiterose.ac.ukmdpi.com

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to investigate the dynamic behavior and structural preferences of molecules. While dedicated MD simulation studies on this compound are not extensively documented in publicly available literature, its conformational landscape can be understood through theoretical calculations and by drawing parallels with structurally similar compounds.

The conformational flexibility of this compound primarily revolves around the rotation about the C-O bond connecting the pyridine ring and the trifluoroacetate group. This rotation is governed by a key dihedral angle, specifically the C(pyridine)-O-C(carbonyl)-C(trifluoromethyl) angle. The interplay of steric hindrance and electronic effects dictates the molecule's preferred three-dimensional structure.

Computational studies on analogous N-acyloxypyridine derivatives, such as 4-substituted 1-acetoxypyridine-2(1H)-thiones, provide significant insights. vanderbilt.edu Density Functional Theory (DFT) calculations on these related systems have shown that the N-acetoxy group tends to adopt a conformation that is nearly orthogonal to the plane of the pyridine ring. vanderbilt.edu This preference is attributed to the repulsion between the electron pairs on the adjacent nitrogen and oxygen atoms. vanderbilt.edu A similar conformational behavior is anticipated for this compound, where the trifluoroacetoxy group would likely be oriented out of the plane of the pyridine ring to minimize electronic repulsion and steric clashes.

The potential energy surface (PES) associated with the rotation around the C-O bond can be computationally mapped to identify stable conformers and the energy barriers separating them. A relaxed PES scan, where the geometry is optimized at each incremental step of the dihedral angle, would reveal the low-energy conformations. For this compound, one would expect to find distinct energy minima corresponding to specific rotational isomers. The energy maxima on this surface represent the transition states for interconversion between these stable forms. The height of these barriers determines the rate of interconversion at a given temperature. ias.ac.in

Detailed research findings from such computational analyses would typically include the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers and the relative energies of different conformations.

Table 1: Calculated Conformational Data for a Model N-Acyloxypyridine System

| Parameter | Value | Description |

| Dihedral Angle (Cring-N-O-C) | ~90° | The N-acetoxy group is nearly orthogonal to the pyridine ring. |

| Rotational Barrier | Moderate | Energy barrier for rotation around the N-O bond. |

| Most Stable Conformer | Non-planar | The ester group is positioned out of the plane of the aromatic ring. |

| Data based on findings for structurally related N-acetoxypyridine-2(1H)-thione systems as a proxy for this compound. vanderbilt.edu |

The trifluoromethyl group, with its strong electron-withdrawing nature, can further influence the electronic distribution and conformational preferences of the molecule compared to a simple acetoxy group. DFT studies would be instrumental in quantifying these electronic effects and their impact on the rotational barrier and the geometry of the stable conformers. researchgate.netsci-hub.se Natural Bond Orbital (NBO) analysis, for instance, could elucidate the specific orbital interactions that contribute to the stabilization of the preferred conformation. blogspot.com

Directed C-H Functionalization Methodologies

The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic efficiency, minimizing the need for pre-functionalized starting materials. This compound is conceptually well-suited for these transformations, where the pyridine moiety can act as a directing group to guide the trifluoroacetoxylation to a specific site.

Regioselectivity and Stereocontrol in C-H Trifluoroacetoxylation

The selective installation of a functional group at a specific C-H bond is a primary challenge in synthesis. In reactions involving pyridine-containing substrates, transition metal catalysts, often palladium, can coordinate to the nitrogen atom. This coordination brings the catalyst into proximity with specific C-H bonds (typically at the ortho position of an aryl group attached to the pyridine), enabling selective activation and functionalization. mdpi.combeilstein-journals.org

When a reagent like this compound is used, or when a trifluoroacetoxy source is combined with a pyridine-directed substrate, high regioselectivity is achieved. The reaction proceeds through a cyclometalated intermediate, ensuring that the functionalization occurs only at the activated C-H bond. For instance, in the palladium-catalyzed trifluoroacetoxylation of 2-arylpyridines, the reaction exclusively yields the ortho-trifluoroacetoxylated product. mdpi.com

Stereocontrol can be achieved in the functionalization of prochiral C(sp³)–H bonds by employing chiral ligands that modify the catalyst. While specific examples using this compound are not extensively documented, the principles established in related C-H functionalizations suggest that chiral pyridine-based ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of the C-O bond formation.

Ligand-Accelerated and Catalyst-Controlled C-H Activation

The efficiency of C-H activation is often enhanced by the use of specialized ligands. Pyridine-based ligands, including this compound itself, can play a crucial role in accelerating the catalytic cycle. rsc.org In many palladium-catalyzed C-H functionalizations, the C-H activation step is proposed to occur at a Pd(II) or even a Pd(IV) center. rsc.orgresearchgate.net Ligands can facilitate this step and the subsequent reductive elimination that forms the product.

For example, studies on related systems show that electron-withdrawing substituents on the pyridine ligand can enhance the reactivity of the palladium catalyst. rsc.org The trifluoroacetoxy group in this compound is strongly electron-withdrawing, which could enhance catalytic activity. The mechanism often involves the formation of a palladacycle intermediate, which is then oxidized by a trifluoroacetoxy source, leading to the final product.

Table 1: Catalyst Systems in Pyridine-Directed C-H Functionalization

| Directing Group | Catalyst System | Oxidant/Reagent | Functional Group | Reference |

| 2-Arylpyridine | Pd(OAc)₂ | PhI(OCOCF₃)₂ | -OCOCF₃ | mdpi.com |

| 2-Arylpyridine | Pd(OAc)₂ | PhI(OBz)₂ | -OBz | mdpi.com |

| Acetanilide | Pd(OAc)₂ / Cu(OAc)₂ | Umemoto's Reagent | -CF₃ | beilstein-journals.org |

| 2-Pyrimidyldiisopropylsilyl | Pd(OAc)₂ | PhI(OPiv)₂ | -OPiv | mdpi.com |

| 2-Aryloxypyridine | Pd(OAc)₂ | PhI(OAc)₂ / Alcohols | -OAlk | mdpi.com |

Functionalization of Unsaturated Hydrocarbons

Unsaturated systems like olefins, alkynes, and aromatic rings are fundamental building blocks in organic synthesis. This compound can serve as a reagent for the direct installation of trifluoroacetoxy groups across these moieties.

Olefin and Alkyne Trifluoroacetoxylation

The addition of two functional groups across a double or triple bond is a powerful transformation. The trifluoroacetoxylation of alkenes can be achieved using hypervalent iodine reagents like PIFA, often yielding 1,2-bis(trifluoroacetoxy) derivatives. sciforum.net The regioselectivity of this addition to styrenic olefins can be highly dependent on the electronic nature of the aromatic ring, with electron-rich systems sometimes favoring the formation of 1,1-diesters. sciforum.net In some cases, these reactions proceed with high stereospecificity, where a transient aziridinium (B1262131) ion formed from a tethered nitrogen group is opened by a trifluoroacetate anion. beilstein-journals.orgnih.gov

Gold catalysts have also been shown to effectively catalyze the trifluoroacetoxylation of alkynes, transforming acetylene (B1199291) into vinyl trifluoroacetate. uio.no This reaction proceeds via the insertion of acetylene into a gold-trifluoroacetate bond. While not explicitly using this compound, these examples highlight the fundamental reactivity of the trifluoroacetoxy group towards unsaturated C-C bonds.

Table 2: Trifluoroacetoxylation of Unsaturated Systems

| Substrate Type | Reagent/Catalyst | Product Type | Key Finding | Reference |

| Styrenes | PIFA | 1,2- or 1,1-Diesters | Regioselectivity depends on aryl ring electronics | sciforum.net |

| Tethered Alkenes | PIFA | Amino-trifluoroacetates | Diastereoselective and stereospecific | beilstein-journals.orgnih.gov |

| Terminal Alkynes | Au(OCOCF₃)₂(tpy) | Vinyl trifluoroacetate | Catalytic transformation via alkyne insertion | uio.no |

| Cyclic Alkenes | Pd(OAc)₂ / PIFA | Allylic trifluoroacetates | Allylic C-H trifluoroacetoxylation | mdpi.com |

Aromatic and Heteroaromatic Functionalization

The direct introduction of a trifluoroacetoxy group onto an aromatic or heteroaromatic ring is a valuable method for synthesizing important intermediates. Iridium(III) complexes have been developed that catalyze the trifluoroacetoxylation of aromatic hydrocarbons like benzene. rsc.org These reactions are believed to proceed through a C-H activation mechanism, leading to the formation of an aryl-iridium intermediate that is then functionalized.

For heteroaromatics, the inherent electronic properties of the ring often direct functionalization. In the case of pyridine itself, its electron-deficient nature makes it susceptible to nucleophilic attack. However, C-H functionalization can be achieved under the right catalytic conditions. The use of this compound in such reactions could provide a direct route to functionalized pyridines, which are key structures in pharmaceuticals and materials science.

Derivatization to Other Fluorinated Scaffolds

A key advantage of the trifluoroacetoxy group is its potential for conversion into other valuable fluorinated functionalities. The trifluoroacetate ester can be hydrolyzed under mild conditions to reveal a hydroxyl group, which can then be used in a wide range of subsequent transformations.

More significantly, the trifluoroacetoxy group can serve as a precursor to other fluorine-containing motifs. While specific examples detailing the derivatization of products formed from this compound are not abundant, the general chemistry of trifluoroacetates is informative. For example, in the context of drug discovery, the ability to convert an installed group is crucial for late-stage functionalization. Following a pyridine-directed alkenylation, the directing group itself can be cleaved and the product further modified, for instance, into a fluorinated pyridine. nih.gov This highlights a general strategy where a directing group facilitates an initial bond formation, and subsequent steps allow for the creation of diverse, complex molecules. The trifluoroacetoxy group, installed via a reagent like this compound, could similarly be envisioned as a handle for further synthetic elaboration into other fluorinated scaffolds.

Synthesis of Trifluoromethylated Compounds

A significant application of this compound derivatives lies in their ability to serve as precursors for the trifluoromethyl radical (•CF₃). Rather than using the compound directly, a common strategy involves the in situ reaction of a pyridine N-oxide with trifluoroacetic anhydride (TFAA). researchgate.netfrontiersin.org This reaction forms an N-(trifluoroacetoxy)pyridinium intermediate, which is a key player in the subsequent generation of trifluoromethyl radicals. frontiersin.orgfrontiersin.orgnih.gov

The process is often facilitated by visible-light photoredox catalysis. researchgate.net An electron donor-acceptor (EDA) complex can form between the N-(trifluoroacetoxy)pyridinium salt (the acceptor) and an electron-rich (hetero)arene or even another molecule of pyridine N-oxide (the donor). frontiersin.orgnih.govnsf.gov Upon irradiation with visible light, photoinduced electron transfer (PET) occurs, leading to the fragmentation of the pyridinium intermediate through the homolytic cleavage of the weak N–O bond. frontiersin.orgfrontiersin.org This is followed by rapid decarboxylation to release the highly reactive trifluoromethyl radical. nih.gov

This methodology has proven effective for the C–H trifluoromethylation of a range of substrates, including electron-rich heteroarenes and even industrial polymers, showcasing its potential for late-stage functionalization and materials science. nih.govnsf.gov The reaction is notable for using inexpensive and readily available reagents and often proceeds under mild conditions. nih.gov

| Substrate | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Electron-rich (Hetero)arenes | Pyridine N-Oxide, TFAA, Ru(bpy)₃Cl₂·6H₂O, Visible Light | Trifluoromethylated (Hetero)arenes | Moderate | nih.gov |

| Methyl N-Boc-pyrrole-2-carboxylate | Ethyl N-(trifluoroacetoxy)pyridinium-4-carboxylate (as EDA acceptor), 2-Methoxynaphthalene (as donor), Visible Light | Trifluoromethylated Pyrrole (B145914) Derivative | Gram-scale synthesis demonstrated | nsf.gov |

| tert-Butyl Anisole | Quinoline N-Oxide, TFAA, Visible Light | Trifluoromethylated Anisole Derivative | Moderate | rsc.org |

| 1-Methylpyridin-2(1H)-one | Pyridine N-Oxide, TFAA, Os(tpy)₂(PF₆)₂, Visible Light | 1-Methyl-3-(trifluoromethyl)pyridin-2(1H)-one | Not specified | nih.gov |

Introduction of Other Fluorine-Containing Moieties

While the in situ generation of trifluoromethyl radicals from trifluoroacetoxypyridinium intermediates is well-documented, the use of this compound to introduce other fluorine-containing moieties, such as difluoromethyl (–CF₂H) or perfluoroethyl (–C₂F₅) groups, is not a widely reported application in the scientific literature. The synthetic strategy relies specifically on the decarboxylation of a trifluoroacetate group to form a trifluoromethyl radical. Analogous reactions with other fluorinated acetate (B1210297) derivatives are conceivable but not established for this particular pyridine-based system.

Cross-Coupling Reactions and Related Transformations

The use of this compound as a substrate in transition metal-catalyzed cross-coupling reactions, where the trifluoroacetoxy group would function as a leaving group, is not a well-established synthetic method. While pyridine derivatives are common in cross-coupling chemistry, the reactions typically employ more conventional leaving groups such as halides (I, Br, Cl) or triflates (OTf). rug.nl The reactivity profile of the 2-trifluoroacetoxy group does not favor its participation as a leaving group in standard palladium- or nickel-catalyzed coupling cycles like the Suzuki, Stille, or Hiyama reactions. nih.gov

Stereoselective and Enantioselective Applications

The principles of activating pyridine N-oxides with trifluoroacetic anhydride have been extended to the realm of asymmetric synthesis, enabling the creation of chiral molecules with high degrees of stereocontrol.

A key strategy for enantioselective transformations involves the use of chiral pyridine N-oxides. These can be prepared through catalytic, enantioselective N-oxidation of prochiral bispyridine substrates using biomolecule-inspired peptide catalysts. chemistryviews.orgnih.govchemrxiv.org Once the chiral pyridine N-oxide is formed, it can be activated in situ with trifluoroacetic anhydride. This generates a chiral N-(trifluoroacetoxy)pyridinium intermediate that acts as a chiral acylating agent or a precursor for stereoselective rearrangements.

This approach is central to the asymmetric Boekelheide rearrangement, where the chirality of the N-oxide directs the stereochemical outcome of the subsequent wikipedia.orgwikipedia.org-sigmatropic shift. unavarra.es The development of methods to access enantiopure pyridine N-oxides has thus unlocked the potential to use their activated trifluoroacetoxy derivatives in asymmetric catalysis. chemistryviews.orgunavarra.es

A prominent diastereoselective application involving a this compound intermediate is the Boekelheide rearrangement. wikipedia.org This reaction transforms an α-alkylpyridine N-oxide into a 2-(α-hydroxyalkyl)pyridine. researchgate.net The modern variant of this reaction often uses trifluoroacetic anhydride (TFAA), which allows the rearrangement to proceed under mild, often room-temperature, conditions. wikipedia.orgresearchgate.net

The mechanism involves the acylation of the N-oxide oxygen by TFAA to form an N-(trifluoroacetoxy)pyridinium salt. wikipedia.org A base, such as the trifluoroacetate anion, then deprotonates the α-carbon of the alkyl group, initiating a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org This forms a 2-(α-trifluoroacetoxyalkyl)pyridine intermediate, which is subsequently hydrolyzed to the final alcohol product.

When the α-alkyl substituent of the pyridine N-oxide contains a chiral auxiliary or an existing stereocenter, the Boekelheide rearrangement can proceed with a high degree of diastereoselectivity. Research has demonstrated that employing a chiral auxiliary strategy can lead to excellent stereocontrol, affording the desired pyridyl alcohol products with high enantiomeric excess. unavarra.es

| Reaction Type | Substrate Type | Key Reagent | Key Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Boekelheide Rearrangement | α-Alkylpyridine N-Oxide | Trifluoroacetic Anhydride (TFAA) | N-(Trifluoroacetoxy)pyridinium salt | Rearrangement to 2-(α-hydroxyalkyl)pyridine | wikipedia.org |

| Asymmetric Boekelheide Rearrangement | α-Alkylpyridine N-Oxide with Chiral Auxiliary | Trifluoroacetic Anhydride (TFAA) | Chiral N-(Trifluoroacetoxy)pyridinium salt | High diastereoselectivity (up to 98% ee reported) | unavarra.es |

2 Trifluoroacetoxy Pyridine As a Key Reagent in Catalytic Cycles

Role as an Electrophilic Trifluoroacetoxylating Agent in Catalytic Systems

2-(Trifluoroacetoxy)pyridine serves as a potent electrophilic trifluoroacetoxylating agent in several catalytic systems. The trifluoroacetoxy group, being a good leaving group, facilitates the transfer of the trifluoroacetate (B77799) moiety to a variety of nucleophiles. This reactivity is central to its application in carbon-oxygen bond-forming reactions.

A notable example is the gold(III)-catalyzed anti-addition of trifluoroacetic acid to acetylene (B1199291), which produces vinyl trifluoroacetate. scispace.com In this process, a gold(III) complex featuring a 2-(p-tolyl)pyridine (B1347097) ligand, Au(tpy)(OAcF)2 (where OAcF = OCOCF3), acts as the catalyst. scispace.comnih.gov Mechanistic studies, combining experimental and computational data, have revealed a complex double insertion pathway. scispace.com Initially, an acetylene molecule inserts into the Au-OAcF bond, forming a gold(III) vinyl complex, Au(tpy)(OAcF)(CH=CHOAcF). scispace.com This intermediate is surprisingly resistant to protolysis of the vinyl group. scispace.com The catalytic cycle proceeds through the formation of an unobserved Au(III) divinyl species, which is the active catalyst for the transformation. scispace.com The trans effect of the different ligands on the gold center plays a crucial role in the reactivity and the catalytic cycle. Specifically, the protolytic cleavage of the Au-C(vinyl) bond, which releases the vinyl trifluoroacetate product, occurs trans to the carbon of the cyclometalated tpy ligand (tpy-C) because this bond is sufficiently weakened to undergo cleavage. nih.govacs.org

In palladium-catalyzed reactions, hypervalent iodine reagents such as phenyliodine bis(trifluoroacetate) (PIFA) are often employed as both the oxidant and the source of the trifluoroacetoxy group. mdpi.com While this compound is not the primary reagent added, the trifluoroacetoxy group is the key functional moiety transferred in these reactions, which are frequently directed by pyridine-containing ligands. mdpi.comrsc.org For instance, the Pd(II)-catalyzed trifluoroacetoxylation of both cyclic and acyclic alkenes into allylic trifluoroacetates utilizes PIFA, demonstrating excellent regioselectivity and diastereoselectivity. mdpi.com The catalytic cycle in these systems often involves the oxidation of a Pd(II) intermediate to a Pd(IV) species by the hypervalent iodine reagent, followed by reductive elimination to form the C-O bond and regenerate the Pd(II) catalyst. mdpi.com

Synergistic Catalysis Involving this compound

Synergistic catalysis, where two or more catalysts work in concert to enable a transformation not achievable by the individual catalysts, represents a powerful strategy in modern organic synthesis. nih.gov While specific examples detailing the synergistic use of this compound are emerging, the principles of this approach can be applied to its reactivity.

A relevant concept is synergistic dual transition metal catalysis, which involves two simultaneous catalytic cycles driven by two different transition metal catalysts. nih.gov For instance, a reaction could be envisioned where one metal catalyst activates a substrate to make it nucleophilic, while a second metal complex, potentially involving a this compound ligand, acts as an electrophilic trifluoroacetoxylating agent. The challenge in such systems lies in ensuring the compatibility of the two catalytic cycles to avoid catalyst deactivation or undesired side reactions. nih.gov

Photoredox catalysis offers another avenue for synergistic applications. In photocatalytic systems, an intermediate trifluoroacetoxypyridinium ion can be formed from the reaction of pyridine (B92270) N-oxide with trifluoroacetic anhydride (B1165640) (TFAA). frontiersin.org This intermediate can act as an electron acceptor, forming an electron-donor-acceptor (EDA) complex. Upon visible light irradiation, electron transfer can lead to the generation of trifluoromethyl radicals, which can then participate in various C-C bond-forming reactions. frontiersin.org This showcases a synergistic interplay between the pyridine derivative and the photocatalyst.

Ligand and Catalyst Design for Optimized Reactivity with this compound

The design of ligands and catalysts is paramount for controlling the reactivity and selectivity of transformations involving this compound and related trifluoroacetate-delivering reagents. The electronic and steric properties of the ligands coordinated to a metal center can profoundly influence the outcome of the catalytic reaction.

In the context of enantioselective catalysis, pyridine-oxazoline (PyOx) ligands have proven to be highly effective. acs.orgthieme-connect.com For example, a trifluoromethyl-substituted pyridine-oxazoline ligand, (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, when complexed with palladium(II) trifluoroacetate, demonstrates high catalytic activity and enantioselectivity in the addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org The design of this ligand, including the trifluoromethyl group on the pyridine ring, is crucial for its performance.

The trans effect is a critical consideration in the design of square planar complexes, such as those of Au(III) and Pd(II). nih.gov In the aforementioned gold-catalyzed trifluoroacetoxylation of acetylene, the different trans effects of the carbon and nitrogen atoms of the cyclometalated 2-(p-tolyl)pyridine ligand dictate the reaction's progress. nih.govacs.org This understanding allows for the rational design of improved catalysts where, for instance, a coordination site can be blocked to favor a specific reaction pathway. nih.gov

The development of catalysts for specific C-H activation reactions also relies heavily on ligand design. For instance, in palladium-catalyzed C-H acetoxylation reactions, the choice of the pyridine-containing directing group is crucial for achieving high regioselectivity. mdpi.comrsc.org

Immobilized and Heterogeneous Catalysis with this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems offers significant advantages, including ease of catalyst separation and recycling. rsc.orgtu-darmstadt.de Derivatives of this compound have been successfully incorporated into such heterogeneous catalysts.

A notable example is the immobilization of the chiral pyridine-oxazoline ligand L1, complexed with palladium(II) trifluoroacetate, onto a TentaGel S NH2 support. acs.org This was achieved through a synthetic route starting from a commercially available material. The resulting heterogeneous catalyst was tested in the asymmetric addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org While the immobilized catalyst showed a slight decrease in enantioselectivity and a lower reaction rate compared to its homogeneous counterpart, it exhibited remarkable stability and could be recycled for at least ten consecutive reaction cycles. acs.org The following table summarizes the performance of the homogeneous and heterogeneous catalysts in a specific reaction.

| Catalyst | Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Homogeneous L1·Pd(TFA)₂ | 5 | 2 | 95 | 98 |

| Heterogeneous (Immobilized) | 15 | 8 | 92 | 95 |

Data adapted from a study on the synthesis of benzosultams. acs.org

The design of such heterogeneous catalysts involves careful consideration of the support material, the linker used to attach the catalyst, and the reaction conditions to maintain high catalytic activity and selectivity. rsc.orgtu-darmstadt.de For instance, polymeric resins and mesoporous silica (B1680970) are commonly used supports. rsc.orgtu-darmstadt.de The development of robust and recyclable heterogeneous catalysts based on this compound derivatives holds significant promise for more sustainable chemical manufacturing processes.

Structural Modifications and Derivatization Strategies for 2 Trifluoroacetoxy Pyridine

Synthesis of Substituted 2-(Trifluoroacetoxy)pyridine Analogs

The synthesis of substituted this compound analogs is typically achieved through a reliable two-step sequence. This process involves the initial synthesis or acquisition of a substituted 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with the corresponding 2-pyridone), followed by its acylation with trifluoroacetic anhydride (B1165640) (TFAA) or a related trifluoroacetylating agent.

The versatility of this approach lies in the numerous established methods for preparing substituted 2-hydroxypyridines. These methods allow for the introduction of a wide array of functional groups at various positions on the pyridine (B92270) ring. For instance, multicomponent reactions provide a green and efficient route to highly substituted 3-cyano-2-pyridones lumenlearning.com. Other strategies include the C–H functionalization of 2-pyridone precursors, which allows for the direct installation of substituents onto the heterocyclic core researchgate.net. Syntheses of 2-pyridones bearing specific substituents, such as methyl or methoxy (B1213986) groups, have been achieved through one-pot procedures involving 2-halopyridinium salts and aldehydes acs.org.

For analogs bearing strongly electron-withdrawing groups, such as a nitro group, the synthesis can begin with the nitration of 2-aminopyridine (B139424) to yield 5-nitro-2-aminopyridine, which can then be converted to 5-nitro-2-hydroxypyridine google.com. This precursor is then readily acylated.

The second step, trifluoroacetylation, is a standard and high-yielding reaction. The substituted 2-hydroxypyridine is treated with trifluoroacetic anhydride, often in an aprotic solvent, to afford the desired this compound analog grafiati.comunesp.br. The general synthetic scheme is illustrated below.

Scheme 1: General Synthesis of Substituted this compound Analogs

This scheme shows the general reaction where R represents various substituents on the pyridine ring.

The table below outlines the synthesis of several hypothetical, yet plausible, this compound analogs based on available precursors.

| Substituent (R) | Precursor (Substituted 2-Hydroxypyridine) | Synthetic Route to Precursor | Reference for Precursor Synthesis |

|---|---|---|---|

| 5-NO₂ | 5-Nitro-2-hydroxypyridine | From 5-nitro-2-aminopyridine | google.com |

| 5-Cl | 5-Chloro-2-hydroxypyridine | From 2,5-dichloropyridine | semanticscholar.org |

| H | 2-Hydroxypyridine | Commercially available | N/A |

| 5-CH₃ | 5-Methyl-2-hydroxypyridine | From 2-chloro-5-methylpyridine | acs.org |

| 4-OCH₃ | 4-Methoxy-2-hydroxypyridine | From 2,4-dimethoxypyridine | organic-chemistry.org |

Tuning Reactivity Through Modification of the Acyl Moiety

The reactivity of this compound as an acylating agent is primarily governed by the nature of the acyl group. The trifluoroacetyl group is highly activating due to the strong electron-withdrawing inductive effect of the three fluorine atoms. This effect increases the electrophilicity of the carbonyl carbon and stabilizes the resulting trifluoroacetate (B77799) anion, making it an excellent leaving group. By replacing the trifluoroacetyl group with other acyl moieties, the reactivity of the molecule can be precisely tuned.

This modification is typically accomplished by reacting 2-hydroxypyridine with a different acid anhydride or acyl chloride. For example, using acetic anhydride yields the less reactive 2-acetoxypyridine, while using pivaloyl chloride would yield the sterically hindered and even less reactive 2-pivaloyloxypyridine.

The relative reactivity of these acylating agents is directly related to the stability of the leaving group (the carboxylate anion) and the electrophilicity of the carbonyl carbon.

Trifluoroacetoxy Group (-COCF₃): The CF₃ group is a powerful electron-withdrawing group, making the trifluoroacetate anion (CF₃COO⁻) a very weak base and thus a superb leaving group. This renders this compound a highly potent acylating agent.

Acetoxy Group (-COCH₃): The methyl group is weakly electron-donating, making the acetate (B1210297) anion (CH₃COO⁻) a more basic and less effective leaving group compared to trifluoroacetate. Consequently, 2-acetoxypyridine is a milder and more selective acetylating agent than its trifluoroacetyl counterpart whiterose.ac.uk.

Pivaloyloxy Group (-COC(CH₃)₃): The bulky tert-butyl group introduces significant steric hindrance around the carbonyl center, which can impede the approach of a nucleophile, thereby reducing the reaction rate.

The following table summarizes how modifying the acyl group can tune the reactivity of 2-acyloxypyridine derivatives.

| Acyl Group | Structure | Electronic Effect of R | Leaving Group Ability | Predicted Relative Reactivity |

|---|---|---|---|---|

| Trifluoroacetyl | -COCF₃ | Strongly Electron-Withdrawing | Excellent | Very High |

| Acetyl | -COCH₃ | Weakly Electron-Donating | Good | Moderate |

| Benzoyl | -COPh | Weakly Electron-Withdrawing | Moderate | Moderate to Low |

| Pivaloyl | -COC(CH₃)₃ | Electron-Donating/Sterically Hindering | Fair | Low |

Development of Chiral Variants of this compound

The development of chiral versions of this compound opens avenues for its use in asymmetric synthesis, particularly for the enantioselective acylation of prochiral alcohols and amines. Chirality can be introduced into the molecule either by placing a chiral center on the pyridine ring or by using a chiral acyl group. The most common approach involves the synthesis of an enantiomerically pure substituted 2-hydroxypyridine, which is then acylated.

A variety of methods exist for the synthesis of chiral 2-hydroxypyridine precursors. These include:

Using the Chiral Pool: Enantiomerically pure 2-(1-hydroxyalkyl)pyridines can be prepared by reacting 2-lithiopyridine with chiral aldehydes or esters derived from natural products like D-mannitol or L-lactic acid derpharmachemica.com.

Asymmetric Catalysis: Iridium-catalyzed asymmetric allylic amination of 2-hydroxypyridines provides access to enantioenriched N-substituted 2-pyridones rsc.org. Similarly, chiral 2-hydroxypyridine-oxazoline ligands have been developed for manganese-catalyzed asymmetric hydrogenation acs.orgstpeters.co.in.

De Novo Ring Construction: Chiral bipyridine ligands have been synthesized through the construction of the pyridine nucleus from chiral moieties derived from the isoprenoid chiral pool, such as β-pinene and 3-carene (B45970) researchgate.net.

Once the chiral 2-hydroxypyridine derivative is obtained, it can be converted to the corresponding chiral this compound via standard acylation with TFAA. For example, a chiral alcohol substituent on the pyridine ring can be protected, followed by acylation of the 2-hydroxy group, and subsequent deprotection if necessary.

Scheme 2: Example Synthesis of a Chiral this compound Analog

This scheme illustrates the synthesis of an enantiopure 2-(1-hydroxyethyl)pyridine, which is then converted to its trifluoroacetoxy derivative.

The development of such chiral reagents is crucial for advancing stereoselective synthesis, allowing for the creation of complex molecules with high levels of enantiomeric purity.

Structure-Reactivity Relationship Studies of this compound Derivatives

The reactivity of substituted this compound analogs in acylation reactions is profoundly influenced by the electronic nature of the substituents on the pyridine ring. These relationships can be rationalized and predicted using the principles of physical organic chemistry, particularly through Hammett correlations rsc.orgresearchgate.net.

In a typical acylation reaction using this compound, the molecule acts as an acyl donor, and the pyridin-2-olate portion functions as the leaving group. The efficiency of the reaction depends on how readily this leaving group can depart, which is in turn controlled by the electronic properties of the pyridine ring.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) withdraw electron density from the pyridine ring. This has two key consequences: it increases the partial positive charge on the nitrogen atom of the pyridinium-like transition state and stabilizes the negative charge on the oxygen atom of the resulting pyridin-2-olate leaving group. Both effects accelerate the rate of nucleophilic attack on the acyl carbon by making the leaving group more stable and thus easier to displace. Therefore, EWGs on the pyridine ring enhance the reactivity of the acylating agent stpeters.co.inlibretexts.orgsinica.edu.tw.

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups donate electron density to the pyridine ring. This destabilizes the negative charge on the departing pyridin-2-olate, making it a poorer leaving group and thereby decreasing the rate of the acylation reaction libretexts.orgmasterorganicchemistry.com.

These effects can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constants with the Hammett substituent constant (σ). For the acylation reactions involving substituted 2-(trifluoroacetoxy)pyridines, a positive slope (ρ value) in the Hammett plot is expected, indicating that the reaction is accelerated by electron-withdrawing substituents rsc.orgresearchgate.net.

The table below summarizes the predicted effects of various substituents on the reactivity of this compound.

| Substituent (R at C5) | Hammett Constant (σₚ) | Electronic Effect | Effect on Leaving Group Stability | Predicted Effect on Acylation Rate |

|---|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Increases | Greatly Increases |

| -Cl | +0.23 | Electron-Withdrawing | Increases | Increases |

| -H | 0.00 | Neutral (Reference) | Baseline | Baseline |

| -CH₃ | -0.17 | Electron-Donating | Decreases | Decreases |

| -OCH₃ | -0.27 | Strongly Electron-Donating (by resonance) | Decreases | Greatly Decreases |

Advanced Methodologies and Future Research Directions

Flow Chemistry and Continuous Processing Applications of 2-(Trifluoroacetoxy)pyridine

Continuous flow chemistry provides significant advantages in terms of safety, scalability, and reaction control, particularly for handling highly reactive intermediates. The in-situ generation of N-trifluoroacetoxypyridinium species from reagents like trifluoroacetic anhydride (B1165640) (TFAA) and pyridine (B92270) N-oxides is exceptionally well-suited to flow processing.

Researchers have developed one-pot, continuous-flow methods for synthesizing trifluoromethylated N-fused heterocycles, which are valuable scaffolds in medicinal chemistry. acs.org These processes often involve the reaction of heterocyclic benzylamines with TFAA, proceeding through an N-trifluoroacetamide intermediate that cyclizes under flow conditions at elevated temperature and pressure. acs.orgresearchgate.net This approach avoids the isolation of intermediates and leverages inexpensive, readily available trifluoromethyl sources. acs.org

A notable application is the kilogram-scale continuous-flow synthesis of a trifluoromethylated pyrrole (B145914) derivative. nih.gov In this photoredox-catalyzed process, the adduct of pyridine N-oxide and TFAA serves as the trifluoromethyl radical precursor. The flow setup, operating for 48 hours, processed 1.2 kg of the starting material, demonstrating the industrial viability and scalability of this methodology. nih.gov The use of flow reactors ensures consistent irradiation, efficient heat exchange, and safe handling of the reactive species, making it a superior alternative to batch processing for such transformations. nih.gov

Table 1: Comparison of Batch vs. Flow Processing for Trifluoromethylation This table is interactive. Users can sort and filter data based on the parameters.

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Scalability | Limited, challenges with heat/mass transfer | Highly scalable (demonstrated at kg scale) | nih.gov |

| Safety | Risk of thermal runaway with reactive reagents | Enhanced safety, small reaction volumes | researchgate.net |

| Reaction Time | Often longer, includes intermediate isolation | Rapid, telescoped reactions without isolation | acs.org |

| Reproducibility | Can be variable between scales | High, precise control over parameters | nih.gov |

| Efficiency | Moderate yields, potential for side reactions | Often higher yields and selectivity | acs.org |

Photoredox and Electrochemical Approaches Utilizing this compound

The unique electronic properties of N-acyloxypyridinium salts have made them prime candidates for both photoredox and electrochemical activation, enabling novel radical-based transformations.

Photoredox Catalysis Visible-light photoredox catalysis has unlocked a powerful method for generating trifluoromethyl radicals from the inexpensive and abundant trifluoroacetic anhydride (TFAA). ethz.ch The key strategy involves the reaction of TFAA with a pyridine N-oxide, which forms an N-(trifluoroacetoxy)pyridinium intermediate in situ. nih.govfrontiersin.org This adduct possesses a significantly lower reduction potential than TFAA itself, allowing it to be activated by common photocatalysts like Ru(bpy)₃Cl₂ under visible light irradiation. ethz.chfrontiersin.org

Mechanistic studies reveal that upon photoexcitation, the catalyst can reduce the N-(trifluoroacetoxy)pyridinium salt. frontiersin.org This triggers the homolytic cleavage of the weak N–O bond, followed by rapid decarboxylation to release carbon dioxide and the desired trifluoromethyl radical (•CF₃). frontiersin.orgrsc.org This approach has been successfully applied to the trifluoromethylation of a wide range of electron-rich aromatic and heteroaromatic compounds. nih.gov An important feature of this system is that the reaction cogenerates pyridine, which acts as an in-situ buffer for the acidic byproducts, simplifying the reaction workup. nih.gov

Electrochemical Approaches Electrosynthesis offers a sustainable and reagent-free activation method. Recent research has focused on the electrochemical reduction of trifluoroacetylpyridinium salts, generated from TFAA and pyridine, as a source of trifluoromethyl radicals. ucl.ac.uk Cyclic voltammetry studies confirmed that these salts undergo a single, clean reduction, making them ideal for electrosynthesis. ucl.ac.uk This methodology has been successfully applied to the oxytrifluoromethylation of styrenes, yielding trifluorophenylpropanone derivatives. ucl.ac.uk

A fascinating and unexpected discovery from these electrochemical studies was the formation of polymer-like films on carbon-based electrodes upon reduction of the trifluoroacetylpyridinium salts. ucl.ac.uk This phenomenon represents a novel method for modifying electrode surfaces with pyridine-based materials, which could have future applications in sensing or catalysis. ucl.ac.uk While direct electrochemical oxidation using this compound as a reagent is less explored, the related hypervalent iodine reagent, bis(trifluoroacetoxy)iodobenzene (PIFA), is often used as a chemical oxidant in studies that also explore electrochemical alternatives for C-N bond formation. nih.gov

Integration of this compound in the Synthesis of Complex Molecules and Natural Products

The ability to introduce trifluoroacetyl or trifluoromethyl groups, particularly at late stages, is of immense value in medicinal chemistry and materials science. Reagents like this compound and its precursors are pivotal in this context, enabling the synthesis of complex molecular architectures.

One key application is the synthesis of highly functionalized pyridine derivatives, which are core structures in many natural products and pharmaceuticals. nih.govrsc.orgnih.gov For instance, the TFAA/pyridine N-oxide system has been used to synthesize 3-(trifluoromethyl)pyridine (B54556) derivatives through the functionalization of a pyridone precursor, demonstrating a practical route to this important heterocyclic motif. nih.gov The synthesis of functionalized indoles, such as 2-trifluoroacetoxy-ethyl-indoles, has also been reported, highlighting the utility of these reagents in constructing other key heterocyclic systems. chim.it

The strategy of late-stage functionalization (LSF) allows chemists to modify complex molecules at a final stage, avoiding de novo synthesis of each analog. researchgate.netresearchgate.net The trifluoromethylation method using the N-(trifluoroacetoxy)pyridinium intermediate is particularly suited for LSF due to its mild conditions and tolerance for various functional groups. nih.gov This allows for the rapid diversification of drug candidates and biologically active compounds. While the direct application of this compound in the total synthesis of a natural product is not yet widespread, its role in preparing key trifluoromethylated building blocks is a critical contribution to the synthesis of complex molecules. nih.govnih.gov

Sustainable and Biocatalytic Transformations with this compound

Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that use abundant, low-toxicity reagents and energy-efficient processes.

Sustainable Chemistry The use of this compound precursors aligns with several principles of green chemistry. The photoredox methods utilize visible light, a renewable energy source, to drive reactions under mild conditions. usp.br Furthermore, these reactions employ TFAA or trifluoroacetic acid as the trifluoromethyl source, which are inexpensive, readily available industrial feedstocks. acs.orgnih.gov This approach provides a more sustainable alternative to many traditional trifluoromethylating reagents that are often expensive, toxic, or difficult to handle. The operational simplicity and potential for continuous flow processing further enhance the green credentials of these methods. acs.orgresearchgate.net Conceptually related hypervalent iodine reagents like PIFA are also promoted as environmentally benign alternatives to heavy-metal oxidants. researchgate.net

Biocatalytic Transformations Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. While biocatalytic methods for modifying pyridine derivatives, such as hydroxylations and transaminations, are known, the use of a highly reactive acylating agent like this compound in an enzymatic system is currently unexplored. rsc.orgresearchgate.netresearchgate.netethz.ch The high reactivity and moisture sensitivity of such reagents would likely lead to rapid, non-specific hydrolysis and enzyme denaturation in a typical aqueous biocatalytic environment.

Bridging the gap between highly reactive chemical reagents and sensitive biological catalysts represents a significant future challenge. Potential avenues could involve the use of enzymes engineered for stability in non-aqueous media or the development of chemo-enzymatic cascades where the chemical and biological steps are performed under compatible, though likely segregated, conditions.

Emerging Unexplored Research Avenues and Potential Innovations

The chemistry of this compound and related N-acyloxypyridinium salts is a fertile ground for future research and innovation.

Table 2: Future Research Directions This table is interactive. Users can sort and filter data based on the research area.

| Research Area | Potential Innovation | Key Challenges | Related Findings |

|---|---|---|---|

| Asymmetric Catalysis | Development of enantioselective trifluoromethylation or acyloxylation reactions. | Controlling stereochemistry in radical processes. | d-nb.info |

| Electrode Modification | Exploiting the electrochemical polymerization of pyridinium (B92312) salts for creating functional materials and sensors. | Controlling film thickness, porosity, and conductivity. | ucl.ac.uk |

| New Radical Precursors | Designing N-acyloxypyridinium salts to generate a wider variety of alkyl, aryl, or functionalized radicals. | Synthesis and stability of novel pyridinium salt precursors. | umich.edumdpi.com |

| Expanded Photoredox Scope | Applying photoredox methods to less reactive or more complex substrates; improving regioselectivity. | Overcoming unfavorable redox potentials and controlling site selectivity. | frontiersin.org |

| Chemo-enzymatic Systems | Integrating the reactivity of N-acyloxypyridinium salts with the selectivity of biocatalysts in tandem reactions. | Overcoming inherent incompatibility between the reactive reagent and the enzyme/aqueous media. | researchgate.netethz.ch |

| Computational Studies | In-depth modeling of reaction pathways (photoredox, electrochemical) to guide catalyst and reagent design. | Accurately modeling excited states and complex reaction networks. | researchgate.net |

One of the most intriguing emerging areas is the application of these species in materials science, as demonstrated by the novel electrochemical method for creating pyridine-based films on electrodes. ucl.ac.uk Further research into controlling the properties of these films could lead to new types of sensors or catalytic surfaces.

In synthetic methodology, a major goal will be the development of asymmetric transformations. While current methods are highly effective for introducing the CF₃ group, achieving enantioselectivity in these radical reactions remains a significant challenge that will likely be addressed through the design of new chiral photocatalysts or ligands. d-nb.info

Furthermore, the fundamental principle of activating a carboxylate via an N-acyloxypyridinium intermediate could be expanded beyond trifluoroacetate (B77799). Designing precursors that can generate other valuable radical species upon reduction is a promising avenue for future exploration. umich.edumdpi.com Finally, the ultimate challenge lies at the interface of synthetic and biological chemistry: harnessing the power of biocatalysis to control the reactivity of these potent reagents, a goal that, if achieved, would represent a paradigm shift in sustainable chemical synthesis.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(trifluoroacetoxy)pyridine, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via acylation of pyridine derivatives using trifluoroacetic anhydride (TFAA) under anhydrous conditions. For example, trifluoroacetylation of hydroxylated pyridines in the presence of acetic anhydride or coupling reactions with palladium catalysts can introduce the trifluoroacetoxy group .

- Key Considerations : Moisture-sensitive reactions require inert atmospheres (e.g., nitrogen). Purification often involves column chromatography, and yields depend on stoichiometric ratios of TFAA to the pyridine precursor.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methods :

- 1H/13C NMR : Confirms substitution patterns and trifluoroacetoxy group integration (e.g., characteristic peaks for CF3 at ~110-120 ppm in 13C NMR) .

- FT-IR : Identifies carbonyl (C=O) stretching vibrations near 1750 cm⁻¹ and C-F bonds at 1100-1200 cm⁻¹ .

- HR-MS : Validates molecular weight and isotopic patterns for fluorine .

Q. What safety protocols are mandated for handling and storing this compound?

- Guidelines : Classified as a flammable liquid (UN 1993, Hazard Class 3). Storage requires inert conditions (argon/nitrogen), fireproof cabinets, and avoidance of oxidizing agents. Use fume hoods for reactions due to potential release of trifluoroacetic acid vapors .

Advanced Research Questions

Q. How does the trifluoroacetoxy group influence radical-mediated reactions in photoredox catalysis?

- Mechanistic Insight : The trifluoroacetoxy radical (*OC(O)CF3) undergoes decarboxylation under visible light to generate *CF3 radicals, enabling trifluoromethylation of aromatic systems. This is critical in synthesizing fluorinated pharmaceuticals. Redox-active pyridinium esters, formed with TFAA and pyridine N-oxide, act as precursors .

- Experimental Design : Use Ru(bpy)₃²⁺ or organic photocatalysts (e.g., eosin Y) under blue LED light. Monitor reaction progress via GC-MS or 19F NMR .

Q. What challenges arise in designing derivatives of this compound for biological activity studies?

- Key Issues :

- Hydrolysis Sensitivity : The ester group hydrolyzes readily in aqueous media, complicating biological assays. Stabilize derivatives using hydrophobic matrices or prodrug strategies .

- Structure-Activity Relationships (SAR) : Modify the pyridine ring with electron-withdrawing groups (e.g., -NO2) to enhance reactivity. Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. How can computational chemistry predict the electronic effects of the trifluoroacetoxy group in coordination complexes?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The CF3 group withdraws electron density, polarizing the pyridine ring and altering ligand-metal charge transfer in catalytic systems (e.g., gold(III) complexes) .

- Validation : Compare computed IR/Raman spectra with experimental data to assess accuracy .

Q. What strategies mitigate competing side reactions during nucleophilic substitution of this compound?

- Optimization :

- Temperature Control : Lower temperatures (−20°C to 0°C) reduce hydrolysis of the trifluoroacetoxy group.

- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Catalysts : Palladium/copper systems enhance selectivity in coupling reactions with boronic acids or amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。